molecular formula C10H13N3O2S B4923314 (2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone

(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone

Cat. No.: B4923314
M. Wt: 239.30 g/mol
InChI Key: LAPGPCTWFFUCGL-UHFFFAOYSA-N
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Description

(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone: is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a morpholin-4-ylmethanone group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone: can be compared with other similar compounds:

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with biological targets, making it a valuable subject of study in medicinal chemistry, biology, and materials science.

Properties

IUPAC Name

(2-methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-16-10-11-6-8(7-12-10)9(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPGPCTWFFUCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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